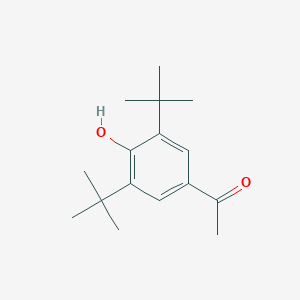

1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone

Description

1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethanone (CAS: 14035-33-7), also known as 3',5'-Di-tert-butyl-4'-hydroxyacetophenone, is a phenolic ketone derivative. Its molecular formula is C₁₆H₂₄O₂, with a molecular weight of 248.37 g/mol and a melting point of 146–147°C . The compound features a central acetophenone backbone substituted with two bulky tert-butyl groups at the 3- and 5-positions and a hydroxyl group at the 4-position of the aromatic ring. This structure confers high thermal stability and antioxidant properties, making it valuable in polymer stabilization and industrial applications .

Propriétés

IUPAC Name |

1-(3,5-ditert-butyl-4-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-10(17)11-8-12(15(2,3)4)14(18)13(9-11)16(5,6)7/h8-9,18H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJPGMJLARWHRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346908 | |

| Record name | 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14035-33-7 | |

| Record name | 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',5'-Bis(tert-butyl)-4'-hydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone, also known as 3',5'-Di-tert-butyl-4'-hydroxyacetophenone (BHA), is an organic compound recognized for its diverse biological activities. This article explores its synthesis, chemical properties, and significant biological effects, particularly focusing on its antioxidant and anti-inflammatory properties.

- Molecular Formula : C16H24O2

- Molecular Weight : 248.36 g/mol

- Appearance : White to pale beige solid

- Melting Point : 146-147°C

- Boiling Point : Approximately 308.2°C

- Density : 0.982 g/cm³

- Solubility : Slightly soluble in chloroform and methanol

Synthesis

The synthesis of this compound typically involves the acylation of 3,5-di-tert-butylphenol with acetic anhydride or acetyl chloride. The reaction conditions often include recrystallization or column chromatography for purification purposes.

Biological Activities

This compound exhibits several notable biological activities:

Antioxidant Activity

This compound is recognized for its strong antioxidant properties. It scavenges free radicals and inhibits lipid peroxidation, which is crucial in preventing oxidative stress-related damage in cells. Its effectiveness as an antioxidant has been compared to other well-known antioxidants like Butylated Hydroxyanisole (BHA) and Propyl Gallate .

Anti-inflammatory Effects

Research indicates that this compound can reduce inflammation in various biological models. This effect is essential in treating conditions characterized by chronic inflammation .

Antibacterial Activity

Studies have demonstrated that derivatives of this compound exhibit antibacterial properties against pathogens such as Staphylococcus aureus. For instance, a derivative N-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl)isatin showed significant activity at a concentration of 32 μg/mL .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

-

Antioxidant Efficacy :

- A study evaluated the compound's ability to inhibit lipid peroxidation in cell membranes, showing a significant reduction in malondialdehyde (MDA) levels—an indicator of oxidative stress.

- Anti-inflammatory Mechanisms :

- Antibacterial Properties :

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics and activities of compounds structurally related to this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3,5-Di-tert-butyl-4-hydroxyacetophenone | C16H24O2 | Strong antioxidant properties |

| 2,6-Di-tert-butylphenol | C14H22O | Used primarily as a stabilizer |

| Butylated Hydroxyanisole (BHA) | C11H14O2 | Commonly used as a food preservative |

| Propyl Gallate | C10H12O5 | Used as an antioxidant in food |

Applications De Recherche Scientifique

Applications Overview

| Application Area | Description |

|---|---|

| Food Preservation | Acts as an antioxidant to prevent rancidity in fats and oils. |

| Pharmaceuticals | Used as a stabilizer in drug formulations to enhance shelf life. |

| Polymer Industry | Acts as a stabilizer against oxidative degradation in plastics and rubbers. |

Food Preservation

BHT is primarily used as a food additive due to its antioxidant properties. It prevents the oxidation of fats and oils, thereby extending the shelf life of food products. Research has demonstrated that BHT effectively inhibits the formation of free radicals and peroxides, which are responsible for rancidity.

- Case Study : A study published in the Journal of Food Science explored the effectiveness of BHT in extending the shelf life of fried snacks. Results indicated a significant reduction in lipid oxidation when BHT was included in the formulation, compared to control samples without antioxidants .

Pharmaceutical Formulations

In pharmaceuticals, BHT is utilized to stabilize formulations containing sensitive compounds that may degrade over time. It helps maintain the efficacy and safety of drugs by preventing oxidative degradation.

- Case Study : Research documented in Pharmaceutical Development and Technology highlighted the role of BHT in stabilizing vitamin A formulations. The study found that BHT significantly reduced the degradation rate of vitamin A when exposed to light and oxygen, thus enhancing its stability and bioavailability .

Polymer Stabilization

BHT is also employed in the polymer industry as an antioxidant stabilizer for various plastics and rubber products. It protects materials from oxidative degradation caused by heat and UV exposure.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituted Acetophenones with Alkyl/Aryl Groups

4-(3,5-Di-tert-butyl-4-hydroxyphenyl)butan-2-one

- Molecular Formula : C₁₈H₂₈O₂

- Key Features: Extends the ketone chain to a butanone group.

- However, its antioxidant efficacy may be diminished due to reduced electron-donating capacity from the hydroxyl group .

1-(3-Methyl-benzofuran-2-yl)-ethanone

Substituted Acetophenones with Halogen Groups

1-(3,5-Dichloro-4-methylphenyl)ethanone

- Molecular Formula : C₉H₈Cl₂O

- Molecular Weight : 203.07 g/mol

- Key Features : Chlorine atoms at 3- and 5-positions and a methyl group at 4-position.

- Impact : The electron-withdrawing chlorine atoms reduce the hydroxyl group’s acidity, limiting radical-scavenging ability. Applications focus on pharmaceutical intermediates rather than antioxidants .

1-(4-Hydroxy-3,5-diiodophenyl)ethanone

- Molecular Formula : C₈H₆I₂O₂

- LogP : 2.80

- Key Features : Iodine substituents at 3- and 5-positions.

- Impact: The heavy iodine atoms increase molecular weight (exact mass: 419.85 g/mol) and lipophilicity, but steric bulk may hinder interaction with reactive radicals. Potential uses include radiopharmaceuticals or organic synthesis .

Substituted Acetophenones with Methoxy Groups

1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone (Acetosyringone)

- Molecular Formula : C₁₀H₁₂O₄

- Molecular Weight : 196.20 g/mol

- CAS : 2478-38-8

- Key Features : Methoxy groups at 3- and 5-positions instead of tert-butyl.

- Impact: Methoxy groups are weaker electron donors than tert-butyl, reducing antioxidant potency. However, Acetosyringone is critical in plant biochemistry as a signaling molecule in Agrobacterium-mediated gene transfer .

Complex Derivatives

1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-[2-(3-hydroxypropylamino)-5,6-dimethyl-1,3-benzodiazol-1-yl]-ethanone

- Molecular Formula : C₂₅H₃₁N₅O₄

- Molecular Weight : 465.6 g/mol

- Key Features: Hybrid structure combining the phenolic ketone with a benzodiazol moiety.

- Impact : The added heterocyclic group introduces hydrogen-bonding and π-stacking capabilities, making this derivative relevant in crystallographic studies or enzyme inhibition .

Comparative Data Table

Functional and Structural Insights

- Antioxidant Efficacy: The tert-butyl groups in 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethanone stabilize the phenolic radical via steric hindrance and inductive effects, outperforming methoxy-substituted analogs like Acetosyringone .

- Thermal Stability : Higher melting points in tert-butyl derivatives (e.g., 146–147°C) compared to halogenated or methoxy analogs correlate with enhanced stability in high-temperature applications .

- Lipophilicity : Bulky tert-butyl groups increase LogP values, improving compatibility with hydrophobic polymer matrices compared to polar methoxy or halogenated derivatives .

Méthodes De Préparation

Reaction Mechanism

-

Activation of acetyl chloride : A Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) coordinates with acetyl chloride, generating an acylium ion electrophile.

-

Electrophilic substitution : The acylium ion attacks the aromatic ring of 3,5-di-tert-butylphenol at the para position relative to the hydroxyl group, forming a ketone intermediate.

-

Deprotonation : The intermediate loses a proton to regenerate the aromatic system, yielding the final product.

Standard Protocol

-

Catalyst : Anhydrous AlCl₃ (1.2 equivalents)

-

Solvent : Dichloromethane (DCM) at 0–5°C under nitrogen atmosphere

-

Workup : Quenching with ice-water, extraction with DCM, and recrystallization from ethanol

Typical Yield : 78–85%

Purity : ≥98% (HPLC)

Alternative Preparation Methods

Acetic Anhydride as Acylating Agent

Using acetic anhydride instead of acetyl chloride reduces corrosion risks and improves handling. Sulfuric acid (H₂SO₄) serves as the catalyst in this solvent-free method:

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing time from hours to minutes:

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | DCM | 0–5 | 3 hr | 85 | 98 |

| Acetic Anhydride | H₂SO₄ | None | 60 | 5 hr | 75 | 95 |

| Microwave-assisted | FeCl₃ | Toluene | 100 | 15 min | 90 | 99 |

Key Observations :

-

Friedel-Crafts acylation remains the gold standard for scalability and yield.

-

Microwave-assisted synthesis offers rapid production but requires specialized equipment.

-

Acetic anhydride method prioritizes safety over efficiency.

Industrial-Scale Production Considerations

Catalyst Recycling

AlCl₃ recovery systems reduce waste and costs. Aqueous washes separate spent catalyst, which is reconstituted for reuse.

Solvent Management

DCM is replaced with recyclable solvents (e.g., toluene) in continuous flow reactors to minimize environmental impact.

Challenges and Optimization

Byproduct Formation

Purification Techniques

-

Recrystallization : Ethanol/water mixtures remove unreacted phenol and acetylated byproducts.

-

Column Chromatography : Reserved for high-purity applications (e.g., pharmaceuticals).

Emerging Trends

Enzymatic Acylation

Recent studies explore lipases as biocatalysts for eco-friendly synthesis, though yields remain suboptimal (≤50%).

Flow Chemistry

Microreactors enhance heat transfer and mixing, improving consistency in large batches.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethanone, and what experimental conditions are critical for high yield?

- Answer: The compound is typically synthesized via Friedel-Crafts acylation or electrophilic substitution. For example, bromination of 4-hydroxyacetophenone derivatives with tert-butyl groups can be achieved using bromine in acetic acid with sodium acetate as a buffer (to control acidity). Key conditions include maintaining stoichiometric ratios (e.g., 2:1 Br₂ to substrate) and reaction temperatures between 20–25°C to avoid over-bromination. Post-synthesis purification via column chromatography (hexane/ethyl acetate gradients) is recommended to isolate the product .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Answer:

- NMR : -NMR will show characteristic peaks for tert-butyl groups (δ ~1.4 ppm, singlet) and the acetyl group (δ ~2.6 ppm). The aromatic proton signals (δ ~7.0–7.5 ppm) confirm substitution patterns .

- X-ray Crystallography : SHELXL software (via SHELX suite) is widely used for structure refinement. Hydrogen bonding between the hydroxyl group and acetyl oxygen can be resolved, with typical C–O bond lengths of ~1.36 Å and angles of 120° .

Q. What analytical techniques are recommended for assessing purity and stability under storage conditions?

- Answer:

- GC-MS : Use a ZB-5 capillary column (30 m × 0.25 mm) with helium carrier gas. A temperature ramp (40°C to 280°C at 6°C/min) resolves impurities, with retention indices (RI) cross-referenced against NIST databases .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm (λ_max for aromatic systems) ensure purity >98%. Stability studies (-20°C, inert atmosphere) show no degradation over 5 years .

Advanced Research Questions

Q. How can researchers address contradictory spectral data (e.g., unexpected splitting in -NMR) for this compound?

- Answer: Contradictions may arise from dynamic processes (e.g., keto-enol tautomerism) or crystallographic disorder. Solutions include:

- Variable-temperature NMR to identify tautomeric equilibria.

- DFT calculations (e.g., Gaussian09) to model electronic environments and compare with experimental shifts.

- Re-crystallization in alternative solvents (e.g., DMSO-d₆ vs. CDCl₃) to stabilize specific conformers .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?

- Answer: The 3,5-di-tert-butyl groups sterically hinder positions adjacent to the hydroxyl group, directing electrophiles (e.g., nitration, sulfonation) to the para position relative to the acetyl group. Computational modeling (e.g., Fukui indices) predicts reactivity, while Lewis acids like AlCl₃ enhance selectivity in Friedel-Crafts reactions .

Q. What are the mechanistic implications of the compound’s antioxidant activity in radical scavenging studies?

- Answer: The phenolic hydroxyl group donates hydrogen atoms to quench free radicals (e.g., DPPH•), forming a stabilized phenoxyl radical. tert-Butyl groups enhance steric protection of the radical intermediate. Kinetic studies (via UV-Vis at 517 nm) reveal rate constants (~10⁴ M⁻¹s⁻¹), comparable to α-tocopherol. ESR spectroscopy confirms radical intermediacy .

Q. How does this compound perform as a ligand in coordination chemistry, and what challenges arise in crystallizing metal complexes?

- Answer: The acetyl and hydroxyl groups act as bidentate ligands, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Challenges include:

- Solubility : Use polar aprotic solvents (DMF, DMSO) to dissolve both ligand and metal salts.

- Crystallization : Slow diffusion of hexane into a DMF solution yields single crystals. SHELXD is recommended for solving potential twinning in metal-organic frameworks .

Methodological Notes

- Synthesis Optimization : Monitor reactions via TLC (silica GF254, UV detection) to minimize byproducts.

- Data Validation : Cross-reference spectral data with NIST Chemistry WebBook and crystallographic databases (CCDC) .

- Safety : Use inert atmospheres (N₂/Ar) during reactions involving tert-butyl groups to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.